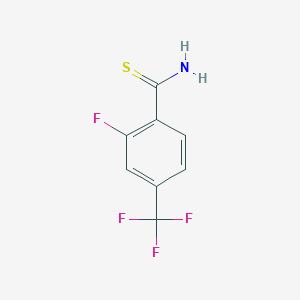
2-Fluoro-4-(trifluoromethyl)thiobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Fluoro-4-(trifluoromethyl)thiobenzamide is a useful research compound. Its molecular formula is C8H5F4NS and its molecular weight is 223.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Fluoro-4-(trifluoromethyl)thiobenzamide (CAS No. 317319-34-9) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The incorporation of fluorine and trifluoromethyl groups significantly alters the compound's physicochemical properties, enhancing its interaction with biological targets.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₆F₄NOS, with a molecular weight of approximately 241.21 g/mol. The presence of the thiobenzamide moiety suggests potential interactions with various biological pathways, particularly those involving protein binding and enzyme inhibition.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₄NOS |
| Molecular Weight | 241.21 g/mol |
| CAS Number | 317319-34-9 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Potential
Recent studies have explored the anticancer activity of fluorinated compounds, including derivatives of thiobenzamides. The structural modifications introduced by the fluorine atoms can enhance the binding affinity to target proteins involved in cancer cell proliferation.
- Inhibitory Activity : Preliminary data suggest that this compound exhibits significant inhibitory effects on specific cancer cell lines. For example, IC₅₀ values were determined using various assays to evaluate its effectiveness against leukemia and solid tumors.
- Mechanism of Action : The mechanism underlying its activity may involve disruption of critical signaling pathways in cancer cells, potentially through the inhibition of key enzymes or receptors involved in tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the introduction of fluorinated groups enhances biological activity by improving lipophilicity and bioavailability. This modification can lead to stronger interactions with biological targets due to increased halogen bonding capabilities.
Table: Summary of SAR Findings
| Compound | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| This compound | 1.5 | Polo-like Kinase 1 | Alverez et al., 2023 |
| Other Thiobenzamide Derivatives | Varies | Various Enzymes | Various Studies |
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on specific leukemia cell lines demonstrated a notable reduction in cell viability at concentrations as low as 1.5 µM. The study utilized MTS assays to assess cell proliferation and apoptosis induction, indicating a promising therapeutic potential for this compound in hematological malignancies.
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the compound's ability to inhibit Polo-like kinase (Plk1), a crucial regulator in cell cycle progression. The results indicated that the compound could effectively block Plk1 activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NS/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMKZNPNGJUNIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590735 |
Source


|
| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-34-9 |
Source


|
| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













